
2-溴-4-(4-氯苯基)-烟酸
描述
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid (2-BCPN) is a synthetic organic compound belonging to the class of nicotinic acids. It is a white crystalline solid with a molecular weight of 310.5 g/mol and a melting point of 132-134 °C. 2-BCPN is used primarily in scientific research and laboratory experiments, and its properties and applications have been the subject of numerous studies.
科学研究应用
烟酸治疗血脂异常
烟酸(尼克酸)被认为对改善血脂谱有效,有助于降低心血管疾病患者的发病率和死亡率。这种化合物已被用于治疗血脂异常症超过 50 年,展示了其降低低密度脂蛋白胆固醇 (LDL-C) 和脂蛋白 (a) 的能力,同时是提高高密度脂蛋白胆固醇 (HDL-C) 最有效的药物 (沈和科莱蒂,2009 年)。尽管有益,但烟酸的使用通常受到副作用(如潮红)的限制,这导致开发了旨在提高疗效和患者依从性的高亲和力烟酸受体激动剂 (洪世沈和科莱蒂,2009 年)。
药理学审查和进一步研究的潜力
绿原酸 (CGA) 是一种与指定化合物的结构成分相关的酚类化合物,具有多种治疗作用,包括抗氧化活性、保肝、保护心脏、抗炎、解热、神经保护、抗肥胖、抗病毒、抗微生物、抗高血压,并且作为中枢神经系统兴奋剂。这突出了该化合物在治疗肝脂肪变性、心血管疾病、糖尿病和肥胖等疾病中的巨大潜力。CGA 广泛的生物学和药理作用强调了酚类化合物在医学研究中的重要性,表明了烟酸衍生物(如 2-溴-4-(4-氯苯基)-烟酸)的研究领域潜力 (纳维德等人,2018 年)。
烟酸衍生物的抗癌潜力
对烟酸衍生物的研究揭示了它们在开发抗癌药物中的重要性,突出了这些化合物所展示的广泛生物学特性。自 2001 年以来,基于烟酸的抗癌药物的合成方法的探索展示了人们持续关注利用这种化合物的衍生物进行癌症治疗。该综述表明,在合成和研究烟酰胺衍生物的抗癌潜力方面已经完成了大量工作,表明未来研究开发高效抗癌药物的丰富领域 (贾恩等人,2020 年)。
属性
IUPAC Name |
2-bromo-4-(4-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO2/c13-11-10(12(16)17)9(5-6-15-11)7-1-3-8(14)4-2-7/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBRYBJHIGRLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC=C2)Br)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220481 | |
| Record name | 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid | |
CAS RN |
147078-81-7 | |
| Record name | 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147078-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


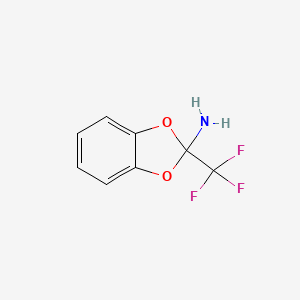
![(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3241477.png)

![Benzo[b]thiophene-7-acetic acid](/img/structure/B3241492.png)

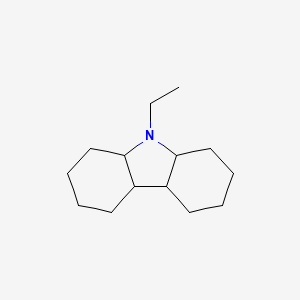
![1-Piperidinecarboxylic acid, 4-[(ethenylsulfonyl)amino]-, 1,1-dimethylethyl ester](/img/structure/B3241502.png)
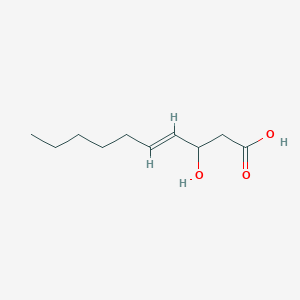
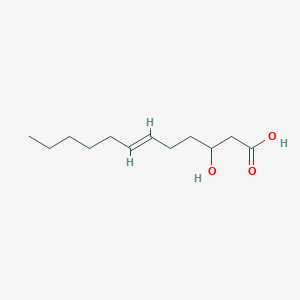


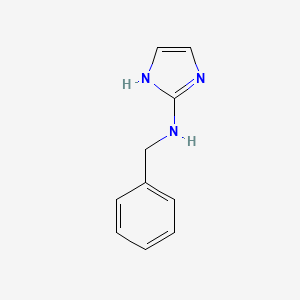
![[2,2'-Bipyridin]-4(1H)-one](/img/structure/B3241554.png)